Cas no 1006619-83-5 (Benzamide, 2-amino-5-chloro-3-methyl-)

Benzamide, 2-amino-5-chloro-3-methyl- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 2-amino-5-chloro-3-methyl-

- MFCD11044518

- DTXSID101297308

- AKOS006306576

- 1006619-83-5

- 2-Amino-5-chloro-3-methylbenzamide

- SCHEMBL19646057

- F72992

-

- MDL: MFCD11044518

- インチ: InChI=1S/C8H9ClN2O/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12)

- InChIKey: GJPVEWHLNAWLNW-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC(=C1N)C(=O)N)Cl

計算された属性

- せいみつぶんしりょう: 184.040341g/mol

- どういたいしつりょう: 184.040341g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 184.62g/mol

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 69.1Ų

Benzamide, 2-amino-5-chloro-3-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1217576-1g |

2-Amino-5-chloro-3-methylbenzamide |

1006619-83-5 | 95% | 1g |

$498 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1217576-5g |

2-Amino-5-chloro-3-methylbenzamide |

1006619-83-5 | 95% | 5g |

$1298 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1112228-10g |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 10g |

$1850 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1112228-1g |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 1g |

$455 | 2025-02-24 | |

| 1PlusChem | 1P01QCJ9-100mg |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 100mg |

$74.00 | 2023-12-27 | |

| 1PlusChem | 1P01QCJ9-1g |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 1g |

$321.00 | 2023-12-27 | |

| eNovation Chemicals LLC | Y1217576-1g |

2-Amino-5-chloro-3-methylbenzamide |

1006619-83-5 | 95% | 1g |

$498 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1112228-10g |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 10g |

$1850 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1112228-5g |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 5g |

$1260 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1112228-1g |

Benzamide, 2-amino-5-chloro-3-methyl- |

1006619-83-5 | 95% | 1g |

$455 | 2024-07-28 |

Benzamide, 2-amino-5-chloro-3-methyl- 関連文献

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

Benzamide, 2-amino-5-chloro-3-methyl-に関する追加情報

Introduction to Benzamide, 2-amino-5-chloro-3-methyl- (CAS No. 1006619-83-5)

Benzamide, 2-amino-5-chloro-3-methyl- (CAS No. 1006619-83-5) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-Amino-5-chloro-3-methylbenzamide, has garnered attention due to its potential therapeutic properties and its role in the development of novel drug candidates. In this comprehensive introduction, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to this compound.

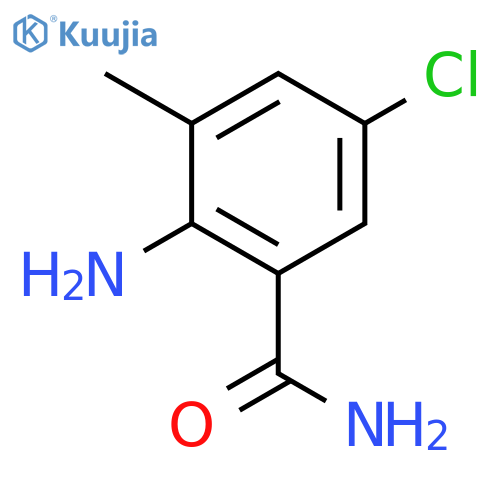

The chemical structure of 2-Amino-5-chloro-3-methylbenzamide is characterized by a benzene ring substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The amide group (CONH2) further contributes to its reactivity and solubility characteristics.

In terms of physical properties, 2-Amino-5-chloro-3-methylbenzamide is a white crystalline solid with a melting point of approximately 140°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental conditions in both laboratory and industrial settings.

The synthesis of 2-Amino-5-chloro-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chloro-3-methylbenzoic acid with an appropriate amine in the presence of a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and N-hydroxysuccinimide (NHS). This method ensures high yields and purity of the final product. Another synthetic route involves the amidation of 2-amino-5-chloro-3-methylbenzonitrile using ammonia or an ammonia equivalent under suitable conditions.

Recent research has highlighted the potential therapeutic applications of 2-Amino-5-chloro-3-methylbenzamide. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammatory conditions. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-Amino-5-chloro-3-methylbenzamide effectively inhibited cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

In addition to its anti-inflammatory effects, 2-Amino-5-chloro-3-methylbenzamide has been investigated for its potential as an anticancer agent. Research conducted by a team at the National Institutes of Health demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of signaling pathways associated with cell survival and proliferation.

The pharmacokinetic properties of 2-Amino-5-chloro-3-methylbenzamide have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

In conclusion, Benzamide, 2-amino-5-chloro-3-methyl- (CAS No. 1006619-83-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

1006619-83-5 (Benzamide, 2-amino-5-chloro-3-methyl-) 関連製品

- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)

- 1206974-69-7(2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde)

- 122768-04-1(Methyl 12(Z),15(Z),18(Z)-Heneicosatrienoate)

- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)

- 1159816-76-8(5-Cyclopropylthiophen-2-amine)

- 2228167-07-3(tert-butyl N-(3-hydroxy-3-methylbutyl)-N-(propan-2-yl)carbamate)

- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)

- 1181738-47-5(4-(4-bromophenyl)-1-chlorobutan-2-one)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)